p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid
Overview
Description
Preparation Methods
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid involves several steps:
Methylation and Aminolysis: The process begins with the methylation of 5-chlorosalicylic acid or its ester, followed by aminolysis to form N-phenethyl-5-chloro-2-methoxybenzamide.
Chlorosulfonation and Aminolysis: The next steps involve chlorosulfonation and aminolysis to yield the final product.
Chemical Reactions Analysis
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid undergoes various chemical reactions:
Substitution Reactions: This compound can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Dehydration: Dehydration with phosphorus pentoxide results in the formation of benzenesulfonic acid anhydride.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution, forming a positively charged benzenonium intermediate.
Scientific Research Applications
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid is used extensively in scientific research:
Proteomics Research: It is a specialty product used in proteomics research.
Pharmacological Studies: The compound has been referenced in pharmacological studies, particularly in the British Journal of Pharmacology.
Mechanism of Action
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid involves its interaction with specific molecular targets and pathways:
Electrophilic Substitution: The compound undergoes electrophilic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate.
Dehydration and Conversion: It can be dehydrated to form benzenesulfonic acid anhydride and converted to benzenesulfonyl chloride.
Comparison with Similar Compounds
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid can be compared with similar compounds such as:
Methyl {4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonylcarbamate: This compound shares a similar structure and functional groups
Benzenesulfonic Acid: A simpler aromatic sulfonic acid that forms similar derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOLPXVAGTTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434720 | |
Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-53-7 | |
Record name | 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33924-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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